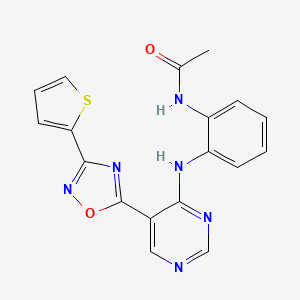
N-(2-((5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)phenyl)acetamide is a complex organic compound that falls within the realm of heterocyclic chemistry. This compound is characterized by the presence of a thiophene ring, a 1,2,4-oxadiazole moiety, a pyrimidine ring, and an acetamide group. These functional groups bestow the compound with unique physicochemical properties, making it valuable in various scientific research fields.
Mecanismo De Acción
Target of Action
It is known that thiophene-based analogs, a key component of the compound, have been studied extensively for their potential as biologically active compounds . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of biological effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
It is known that thiophene derivatives can influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The lipinski rule, which predicts good absorption or permeation, is followed by similar compounds .
Result of Action
It is known that thiophene derivatives can have a variety of effects at the molecular and cellular level, depending on their specific biological activity .
Action Environment
It is known that the biological activity of thiophene derivatives can be influenced by various factors, including the specific biological target, the presence of other compounds, and potentially environmental conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)phenyl)acetamide typically involves a multi-step organic synthesis process:
Formation of the thiophene ring: : This step may involve the cyclization of suitable precursors under acidic or basic conditions.
Synthesis of the 1,2,4-oxadiazole ring: : This is often achieved through a reaction between a nitrile and a suitable amine in the presence of an oxidizing agent.
Construction of the pyrimidine ring: : This can be synthesized via the reaction of a β-dicarbonyl compound with amidines or ureas.
Assembly of the complete molecule: : The final step involves the coupling of these fragments, typically using a palladium-catalyzed cross-coupling reaction or nucleophilic aromatic substitution under controlled conditions to yield the final compound.
Industrial Production Methods
On an industrial scale, these synthetic steps are optimized for efficiency and yield. Green chemistry principles are often applied to minimize waste and reduce the use of hazardous reagents. Flow chemistry techniques and microwave-assisted synthesis can also be employed to accelerate reaction times and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
Oxidation: : The thiophene and oxadiazole rings can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : The compound can be reduced using hydride donors such as sodium borohydride, targeting specific functional groups like the nitro group if present.
Substitution: : Nucleophilic and electrophilic substitution reactions are possible due to the presence of aromatic rings. Conditions may vary, but typical reagents include halogens and organometallic compounds.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide
Reducing Agents: : Sodium borohydride, lithium aluminum hydride
Substitution Reagents: : Halogens (chlorine, bromine), organometallics (Grignard reagents)
Major Products Formed from These Reactions
Oxidation Products: : Sulfoxides, sulfones from thiophene
Reduction Products: : Amines, alcohols depending on initial functional groups
Substitution Products: : Halogenated derivatives, organometallic complexes
Aplicaciones Científicas De Investigación
N-(2-((5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)phenyl)acetamide is utilized in various fields of scientific research:
Chemistry: : As a precursor in the synthesis of novel heterocyclic compounds, and as a reagent in organic synthesis.
Biology: : As a probe or ligand in biochemical assays, and as a starting material for drug discovery.
Medicine: : Potential therapeutic agent owing to its bioactive properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: : As an intermediate in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Comparación Con Compuestos Similares
Comparison with Other Compounds
Compared to other heterocyclic compounds, N-(2-((5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)phenyl)acetamide is unique due to the specific combination of thiophene, oxadiazole, and pyrimidine rings within its structure. This confers distinct reactivity and biological activity profiles that are not observed in compounds lacking these groups.
List of Similar Compounds
3-(4-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridine
2-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidine
4-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)aniline
This unique structural arrangement of this compound provides a promising platform for further research and development in various scientific disciplines.
Propiedades
IUPAC Name |
N-[2-[[5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O2S/c1-11(25)21-13-5-2-3-6-14(13)22-16-12(9-19-10-20-16)18-23-17(24-26-18)15-7-4-8-27-15/h2-10H,1H3,(H,21,25)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGGONIXDNUAHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC2=NC=NC=C2C3=NC(=NO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]glycinate](/img/structure/B2946002.png)
![Methyl 2-[3-chloro-2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetate](/img/structure/B2946003.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2946006.png)

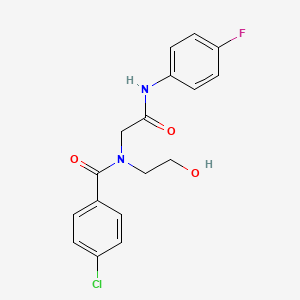
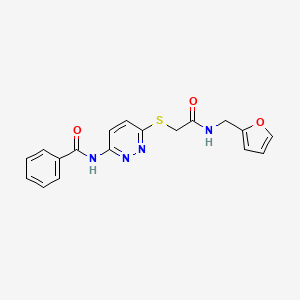
![6,7-dimethoxy-1-[(3-methylphenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one](/img/structure/B2946012.png)
![3-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-1,3,4-oxadiazin-4-yl]propanenitrile](/img/structure/B2946013.png)
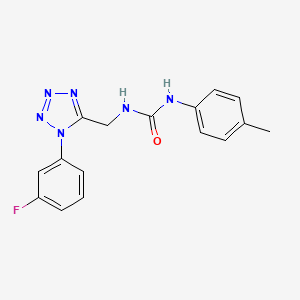
![3-(tert-Butoxycarbonyl)-3-azabicyclo[5.1.0]octane-7-carboxylic acid](/img/structure/B2946017.png)
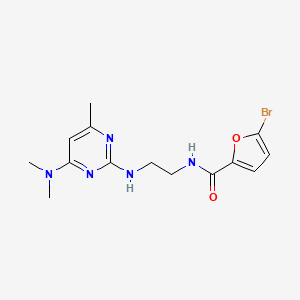
![6-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine;dihydrochloride](/img/structure/B2946019.png)
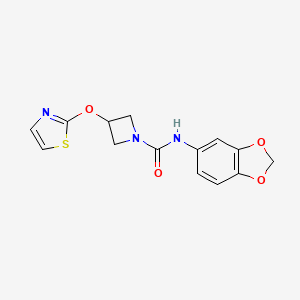
![2-[(3S,4S)-4-(2-Amino-2-oxoethyl)pyrrolidin-3-yl]acetamide](/img/structure/B2946024.png)
